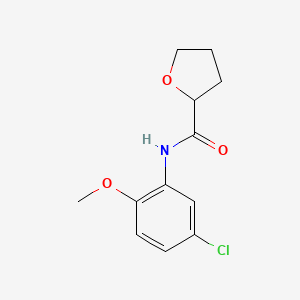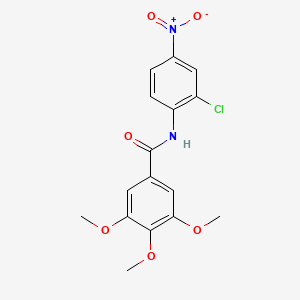![molecular formula C13H16N2O4 B5030294 N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5030294.png)
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, also known as MVE-2, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. MVE-2 is a derivative of the well-known anticancer drug cisplatin, and it has been shown to exhibit promising anticancer activity in preclinical studies.
Mecanismo De Acción
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is believed to exert its anticancer activity by inducing DNA damage and inhibiting DNA repair mechanisms. N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide binds to DNA and forms adducts, which interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has also been shown to exhibit good pharmacokinetic properties, including high solubility and stability in physiological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has several advantages for lab experiments, including its potent anticancer activity, low toxicity in normal cells, and good pharmacokinetic properties. However, N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has some limitations, including its complex synthesis method and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide research, including:
1. Development of novel N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide derivatives with improved anticancer activity and pharmacokinetic properties.
2. Evaluation of the efficacy of N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in animal models of cancer.
3. Investigation of the mechanism of action of N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide at the molecular level.
4. Development of N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide-based combination therapies with other anticancer agents.
5. Clinical trials to evaluate the safety and efficacy of N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in cancer patients.
In conclusion, N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is a promising small molecule with potential applications in cancer therapy. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use.
Métodos De Síntesis
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide can be synthesized using a three-step process involving the reaction of 3-methoxyaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with vinyl magnesium bromide, and finally, the reaction of the resulting intermediate with cisplatin. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been extensively studied for its potential applications in cancer therapy. Preclinical studies have shown that N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide exhibits potent anticancer activity against a variety of cancer cell lines, including ovarian, lung, breast, and prostate cancer. N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has also been shown to be effective against cisplatin-resistant cancer cells, which is a major challenge in cancer therapy.
Propiedades
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-19-8-7-14-12(16)13(17)15-10-5-4-6-11(9-10)18-2/h3-6,9H,1,7-8H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLQKHFVJLLOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl [4-(4-iodophenoxy)butyl]malonate](/img/structure/B5030220.png)
![N-allyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5030225.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B5030230.png)
![(3R*,4R*)-1-(1-cyclopenten-1-ylcarbonyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5030239.png)
![2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5030243.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5030249.png)
![1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5030252.png)
![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5030267.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5030282.png)
![2-[tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate hydrochloride](/img/structure/B5030283.png)

